molecular formula C23H23ClN4O5S B332005 ethyl 2-{[3-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[3-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B332005
M. Wt: 503 g/mol
InChI Key: NGNAUTBKLZKVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[({3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and a cycloheptane ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 2-{[3-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst.

    Introduction of the thiophene ring: The pyrazole intermediate is then reacted with a thiophene derivative under specific conditions to form the desired thiophene ring.

    Cyclization: The intermediate is further cyclized to form the cycloheptane ring.

    Esterification: Finally, the compound is esterified with ethyl chloroformate to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

Ethyl 2-[({3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions, using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

Ethyl 2-[({3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Ethyl 2-[({3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-[({3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4H-thiophene-3-carboxylate: This compound lacks the cycloheptane ring, making it structurally simpler.

    Methyl 2-{[3-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound has a methyl ester group instead of an ethyl ester group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical and biological studies.

Properties

Molecular Formula

C23H23ClN4O5S

Molecular Weight

503 g/mol

IUPAC Name

ethyl 2-[[3-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C23H23ClN4O5S/c1-2-33-23(30)19-16-9-4-3-5-10-18(16)34-22(19)25-21(29)15-8-6-7-14(11-15)12-27-13-17(24)20(26-27)28(31)32/h6-8,11,13H,2-5,9-10,12H2,1H3,(H,25,29)

InChI Key

NGNAUTBKLZKVSH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC(=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl

Origin of Product

United States

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